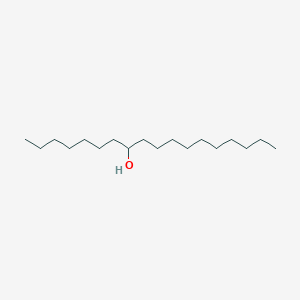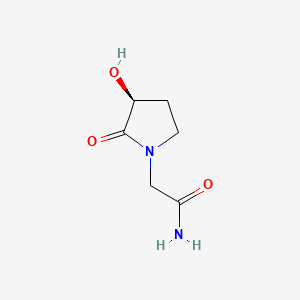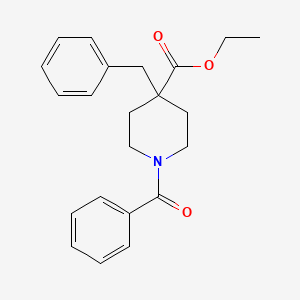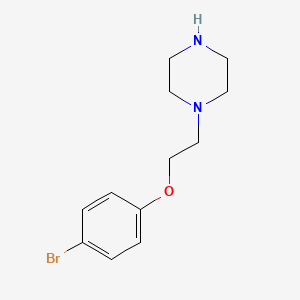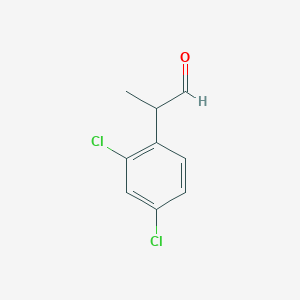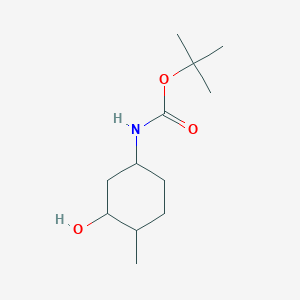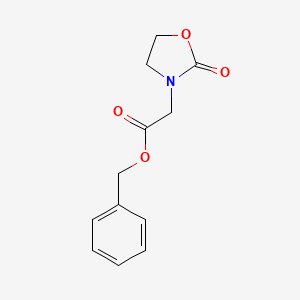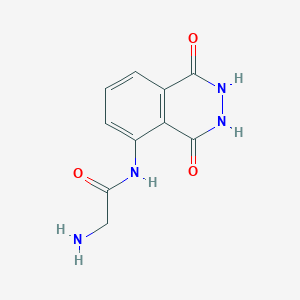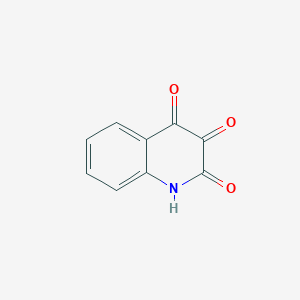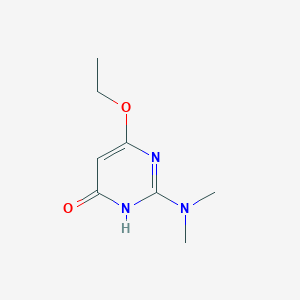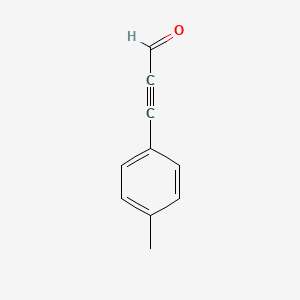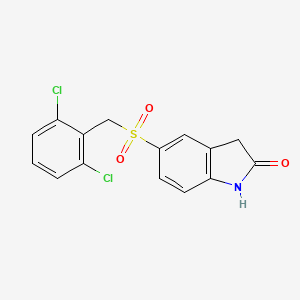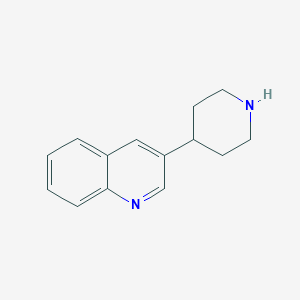
3-(Piperidin-4-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Piperidin-4-yl)quinoline is a heterocyclic compound that features a quinoline moiety attached to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The quinoline structure is known for its presence in various biologically active molecules, making this compound a valuable scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)quinoline typically involves the reaction of quinoline derivatives with piperidine. One common method is the nucleophilic substitution reaction where a halogenated quinoline reacts with piperidine under basic conditions. For example, 3-chloroquinoline can be reacted with piperidine in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反应分析
Types of Reactions: 3-(Piperidin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation methods with catalysts such as palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: N-alkyl or N-acyl piperidine derivatives.
科学研究应用
3-(Piperidin-4-yl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Piperidin-4-yl)quinoline involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the piperidine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, making the compound a potential candidate for drug development .
相似化合物的比较
Quinoline: A parent compound with a similar structure but without the piperidine ring.
Piperidine: A simple heterocyclic compound without the quinoline moiety.
4-(Quinolin-2-yl)piperidine: A structural isomer with the quinoline attached at a different position.
Uniqueness: 3-(Piperidin-4-yl)quinoline is unique due to the combination of the quinoline and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile scaffold for drug discovery .
属性
分子式 |
C14H16N2 |
|---|---|
分子量 |
212.29 g/mol |
IUPAC 名称 |
3-piperidin-4-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2 |
InChI 键 |
QPKDKINDDXWEPS-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=CC3=CC=CC=C3N=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

